molecular formula C19H21N3O8S B2738568 N1-((3-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)oxazolidin-2-yl)methyl)-N2-(furan-2-ylmethyl)oxalamide CAS No. 868982-53-0

N1-((3-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)oxazolidin-2-yl)methyl)-N2-(furan-2-ylmethyl)oxalamide

Cat. No.: B2738568
CAS No.: 868982-53-0
M. Wt: 451.45
InChI Key: OIJJZTMWGPNRKK-UHFFFAOYSA-N
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Description

The compound “N1-((3-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)oxazolidin-2-yl)methyl)-N2-(furan-2-ylmethyl)oxalamide” is a complex organic molecule. Unfortunately, there is limited information available about this specific compound .


Synthesis Analysis

The synthesis of similar compounds involves the nucleophilic attack of the nitrogen atom of 2,3-dihydro-1,4-benzodioxin-6-amine on the electrophilic sulfur atom of benzenesulfonyl chloride in aqueous Na2CO3 at pH 10 under stirring at room temperature . This affords water-soluble sodium salts of sulfonamide which are precipitated as water-insoluble products by the addition of a few drops of aqueous hydrochloric acid .


Molecular Structure Analysis

The molecular structure of similar compounds has been studied. For instance, the crystal structure of (E)-(2-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)methylene)-N-phenylhydrazinecarbothioamide, a related compound, has been reported .


Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied. These compounds exhibited moderate to weak inhibition of cholinesterases and lipoxygenase enzymes .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been reported. For instance, the empirical formula of a related compound, 2-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)imidazo[1,2-a]pyridin-6-amine, is C15H13N3O2, and its molecular weight is 267.28 .

Scientific Research Applications

Biological Activities of Furoxans

Furoxans are known for their vasodilator properties and ability to release nitric oxide (NO) upon interaction with thiols. This mechanism suggests potential applications in cardiovascular disease treatment through the modulation of vascular tone and blood pressure. The generation of NO and its effects on soluble guanylate cyclase activity highlight furoxans' therapeutic potential, possibly extending to compounds with similar functionalities (Feelisch, Schönafingeri, & Noack, 1992).

Antimicrobial and Enzyme Inhibition Properties

Sulfonamides bearing benzodioxane or benzodioxin moieties, similar to the one , have demonstrated significant antibacterial activity. This suggests a promising avenue for the development of new antibacterial agents, exploiting the unique structural features of such compounds for combating resistant bacterial strains (Abbasi et al., 2016). Moreover, related compounds have been investigated for their inhibitory activity against enzymes like α-glucosidase and acetylcholinesterase, indicating potential applications in the treatment of diseases like diabetes and Alzheimer's (Abbasi et al., 2019).

Synthesis and Structural Analysis

Studies on the synthesis of related oxadiazoles, their sulfur analogues, and N-oxides provide valuable insights into the structural characteristics and reactivity of such compounds. These findings can inform the development of novel synthetic routes and the exploration of new biological activities for compounds containing similar structural motifs (Witanowski et al., 1978).

Properties

IUPAC Name

N-[[3-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)-1,3-oxazolidin-2-yl]methyl]-N'-(furan-2-ylmethyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O8S/c23-18(20-11-13-2-1-6-27-13)19(24)21-12-17-22(5-7-30-17)31(25,26)14-3-4-15-16(10-14)29-9-8-28-15/h1-4,6,10,17H,5,7-9,11-12H2,(H,20,23)(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIJJZTMWGPNRKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(N1S(=O)(=O)C2=CC3=C(C=C2)OCCO3)CNC(=O)C(=O)NCC4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O8S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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